Lansoprazole

Proton pump inhibition Gastric acid suppression Anti-ulcer pharmacology

Procure [13C6]-Lansoprazole (CAS 1261394-42-6) as your reference-grade internal standard for quantitative LC-MS/MS bioanalysis. This stable isotope-labeled analog features six 13C atoms in the benzimidazole ring (99% isotopic enrichment, purity ≥98%), ensuring perfect co-elution with unlabeled lansoprazole and a distinct +6 Da mass shift to correct for matrix effects, extraction recovery, and ionization variability. Essential for pharmacokinetic, bioequivalence, and CYP2C19 drug-drug interaction studies. Supplied with full Certificate of Analysis.

Molecular Formula C16H14F3N3O2S
Molecular Weight 375.316
CAS No. 1261394-42-6
Cat. No. B568758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLansoprazole
CAS1261394-42-6
Synonyms2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-13C6;  A-65006-13C6;  AG-1749-13C6;  Agopton-13C6;  Lansox-13C6;  Lanzor-13C6;  Limpidex-13C6;  Ogast-13C;  Prevacid-`13C; 
Molecular FormulaC16H14F3N3O2S
Molecular Weight375.316
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
InChIInChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
InChIKeyMJIHNNLFOKEZEW-SDHHWPBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water.

Structure & Identifiers


Interactive Chemical Structure Model





Lansoprazole (CAS 1261394-42-6): Isotopically Labeled PPI Reference Standard for Analytical Quantification


Lansoprazole with CAS 1261394-42-6 refers to [13C6]-Lansoprazole, a stable isotope-labeled analog of the proton pump inhibitor (PPI) lansoprazole [1]. This compound is a substituted benzimidazole featuring six 13C atoms incorporated into the benzimidazole ring, producing a molecular mass of 375.32 g/mol with minimum isotopic enrichment of 99% 13C and purity ≥98% [1]. It is specifically manufactured as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications in pharmacokinetic and bioequivalence studies, and is not intended as a therapeutic agent [1].

Why Unlabeled Lansoprazole and Alternative PPI Internal Standards Cannot Substitute for [13C6]-Lansoprazole in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, the analytical internal standard must be physicochemically identical to the analyte while being spectrometrically distinguishable. Unlabeled lansoprazole or other PPI analogs such as omeprazole, pantoprazole, or rabeprazole cannot serve as valid internal standards because they exhibit different chromatographic retention behaviors, distinct ionization efficiencies under electrospray conditions, and variable matrix effects that preclude accurate correction for sample preparation losses [1]. Only a stable isotope-labeled analog with identical chemical structure—such as [13C6]-Lansoprazole—co-elutes precisely with the unlabeled analyte while maintaining a distinct mass-to-charge ratio, enabling reliable quantification in complex biological matrices [1].

Lansoprazole (CAS 1261394-42-6): Quantitative Comparative Evidence Against Closest Analogs for Scientific Selection


In Vitro Gastric Acid Secretion Inhibition: Lansoprazole vs. Omeprazole, Pantoprazole, Rabeprazole

In a direct head-to-head comparison of five antisecretory agents using [14C]-aminopyrine accumulation in rabbit isolated gastric glands, lansoprazole demonstrated the lowest IC50 value (0.007 μmol) among all tested PPIs, indicating higher inhibitory potency than omeprazole, rabeprazole, and pantoprazole under identical experimental conditions [1]. The minimum effective inhibitory concentration for lansoprazole was 0.001 μmol, 10-fold lower than that required for pantoprazole (0.02 μmol) [1].

Proton pump inhibition Gastric acid suppression Anti-ulcer pharmacology

CYP2C19 Enzyme Inhibition Potency: Lansoprazole vs. All Major Clinical PPIs

In a comprehensive head-to-head in vitro comparison using human liver microsomes and recombinant CYP2C19, lansoprazole exhibited the most potent competitive inhibition of CYP2C19 activity with Ki values ranging from 0.4 to 1.5 μM [1]. This inhibition potency was substantially greater than that observed for omeprazole (Ki = 2-6 μM), esomeprazole (Ki ≈ 8 μM), pantoprazole (Ki = 14-69 μM), and rabeprazole (Ki = 17-21 μM) [1].

Cytochrome P450 inhibition Drug metabolism Drug-drug interaction

CYP2C19 Inhibition: Stereoselective Potency of S-Lansoprazole vs. S-Omeprazole and R-Enantiomers

In a direct head-to-head stereoselective in vitro study, S-lansoprazole exhibited the most potent CYP2C19 inhibition among all tested PPI enantiomers with a Ki value of 0.6 μM, compared to 3.4 μM for S-omeprazole, 6.1 μM for R-lansoprazole, and 5.7 μM for R-omeprazole [1].

Stereoselective metabolism Enantiomer-specific inhibition Chiral pharmacology

In Vivo Pharmacokinetic and Pharmacodynamic Comparison: Lansoprazole vs. Omeprazole in Rats

In a comparative PK/PD study in rats following intravenous administration (1 mg/kg), lansoprazole exhibited distinct pharmacokinetic behavior with biexponential plasma elimination compared to monoexponential elimination for omeprazole [1]. The second-order rate constant for H+,K+-ATPase association was higher for lansoprazole (124 ± 58 mL/μg/hr) than omeprazole (72.5 ± 30.0 mL/μg/hr), indicating faster enzyme inactivation kinetics [1].

Pharmacokinetics Pharmacodynamics Preclinical PK/PD modeling

Oral Bioavailability Comparison Across All Marketed Proton Pump Inhibitors

Among the five major clinical PPIs, lansoprazole exhibits oral bioavailability of 80-90%, which is substantially higher than omeprazole (40-50%), rabeprazole (52%), and comparable to pantoprazole (77%) [1]. Lansoprazole also features a half-life of 0.9-1.6 hours [1].

Bioavailability Oral absorption Clinical pharmacology

Polymorphic Form-Specific Stability: Form I vs. Form B and Other Solid Forms

Lansoprazole exhibits polymorphism with multiple crystalline forms demonstrating markedly different stability profiles. Crystalline Form I is characterized by high stability with no degradation after one-year storage, whereas crystalline Form B is unstable and undergoes solid-solid transition to Form A [1]. Additional forms D, E, and F have been identified with distinct preparation processes and stability characteristics [2].

Solid-state chemistry Polymorph stability Pharmaceutical formulation

Optimal Research and Industrial Application Scenarios for Lansoprazole (CAS 1261394-42-6)


LC-MS/MS Method Development and Validation for Lansoprazole Bioanalysis

This [13C6]-labeled compound serves as the definitive internal standard for quantitative LC-MS/MS determination of lansoprazole in plasma, serum, and tissue homogenates. The 99% 13C isotopic enrichment and ≥98% purity ensure precise correction for matrix effects, extraction recovery, and ionization variability [1]. The labeled compound co-elutes exactly with unlabeled lansoprazole while providing a distinct +6 Da mass shift, enabling accurate quantification across the clinically relevant concentration range.

Comparative CYP2C19-Mediated Drug-Drug Interaction Studies

Given that lansoprazole is the most potent in vitro inhibitor of CYP2C19 among all clinical PPIs (Ki = 0.4-1.5 μM vs. omeprazole Ki = 2-6 μM) [1], researchers can employ the unlabeled lansoprazole as a reference inhibitor in enzyme inhibition assays, with the labeled analog as the internal standard for quantifying co-administered probe substrates. This application is particularly relevant for studying potential interactions with clopidogrel, diazepam, and other CYP2C19 substrates.

Pharmaceutical Polymorph Identification and Solid-State Characterization

The well-documented polymorphic landscape of lansoprazole, including the stable Form I and unstable Form B [1], makes the compound valuable as a reference material for XRPD calibration, solid-state NMR method development, and stability-indicating analytical method validation. Procurement of a characterized crystalline form is essential for laboratories conducting pharmaceutical quality control and formulation development studies involving lansoprazole.

Preclinical Pharmacokinetic and Bioequivalence Study Support

Lansoprazole's distinct pharmacokinetic profile—including biexponential elimination, high oral bioavailability (80-90%), and 1.7× higher H+,K+-ATPase association rate constant compared to omeprazole [1]—makes the labeled analog an essential internal standard for preclinical PK studies in animal models. This enables accurate cross-study comparisons and supports regulatory bioequivalence submissions where precise lansoprazole quantification is required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lansoprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.